molecular formula C8H4BrClN2O B15132915 6-bromo-5-chloro-6H-quinazolin-4-one

6-bromo-5-chloro-6H-quinazolin-4-one

Cat. No.: B15132915
M. Wt: 259.49 g/mol
InChI Key: KWORRVPDJAJGSX-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-6H-quinazolin-4-one typically involves the reaction of 5-bromoanthranilic acid with appropriate reagents. One common method includes the cyclization of 5-bromoanthranilic acid with isonictinoly chloride in the presence of acetic anhydride . This reaction leads to the formation of the quinazolinone core structure. Further reactions with different aldehydes can yield various derivatives of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-6H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazolinone derivatives with altered oxidation states .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Quinazolinone derivatives, including 6-bromo-5-chloro-6H-quinazolin-4-one, are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-chloro-6H-quinazolin-4-one is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-5-chloro-6H-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-4H

InChI Key

KWORRVPDJAJGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=C(C1Br)Cl

Origin of Product

United States

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